![molecular formula C21H25NO5S B4626381 ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4626381.png)
ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Overview
Description
The compound belongs to a class of organic molecules characterized by complex structures involving thieno[2,3-c]pyran rings. These compounds are of interest in organic chemistry due to their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
Synthesis of related compounds typically involves multi-step reactions, starting from basic building blocks such as ethyl 3-amino-1H-pyrazole-4-carboxylate, which is acetylated to produce various derivatives. These processes may involve reactions in different solvents and conditions to yield the desired acetylated products (Kusakiewicz-Dawid et al., 2007).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, is crucial for determining the configuration of these compounds. The crystal structure of similar molecules, like ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, provides insights into their three-dimensional arrangement and conformation (Xiang, 2004).
Scientific Research Applications
Synthesis and Characterization
- Pyran derivatives, including those with structures similar to the compound , have been synthesized and characterized for their potential in corrosion inhibition. For example, pyran derivatives were found to be effective as corrosion inhibitors for mild steel in sulfuric acid solutions, showing inhibition efficiency up to 95.0% at certain concentrations. These derivatives' efficiency was attributed to their adsorption properties, confirmed through various analytical methods including FTIR, Mass spectroscopy, and SEM-EDS analyses (Saranya et al., 2020).
Chemical Synthesis Techniques
- Innovative synthesis methods have been developed to create complex pyran and thiophene derivatives. One approach detailed the efficient synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates through a one-pot multicomponent protocol, yielding tetrasubstituted thiophenes with excellent yields. This highlights the adaptability of pyran derivatives in chemical synthesis and their potential for creating a variety of heterocyclic compounds (Sahu et al., 2015).
Heterocyclic Compound Synthesis
- Pyran derivatives have been used as key intermediates in the synthesis of various heterocyclic compounds. For instance, research into the synthesis and auxin activities of acylamides involved pyrazole and thiadiazole derivatives, showcasing the wide range of biological activities that can be explored through these chemical frameworks (Yue et al., 2010).
properties
IUPAC Name |
ethyl 2-[[2-(4-methoxyphenyl)acetyl]amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S/c1-5-26-20(24)18-15-11-21(2,3)27-12-16(15)28-19(18)22-17(23)10-13-6-8-14(25-4)9-7-13/h6-9H,5,10-12H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOWLNSAMQUNFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[2-(4-methoxyphenyl)acetyl]amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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